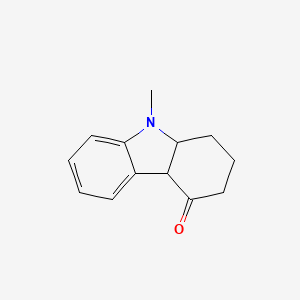

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

Description

BenchChem offers high-quality 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6,11,13H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVJGLJCNVYGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC(=O)C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

[1]

Executive Summary & Retrosynthesis

The target molecule is a tricyclic ketone featuring a fused benzene-pyrrolidine-cyclohexanone skeleton.[1] It is a critical intermediate in the synthesis of Strychnos alkaloids and 5-HT3 antagonists.[1] The most robust synthetic pathway involves the construction of the carbazole core via a Fischer Indole Synthesis followed by Catalytic Hydrogenation to saturate the C4a-C9a double bond.[1]

Retrosynthetic Logic

-

Target (Saturated Junction): 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one.[1]

-

Disconnection (Reduction): The C4a-C9a bond is formed/saturated via hydrogenation of the conjugated enone.[1]

-

Precursor (Enone): 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.[1][2]

-

Starting Materials: N-methyl-phenylhydrazine and 1,3-cyclohexanedione.

Caption: Retrosynthetic pathway deriving the saturated target from commercially available hydrazine and dione precursors.

Phase 1: Synthesis of the Enone Precursor

Compound: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Reaction Type: Modified Fischer Indole Synthesis[1]

This step constructs the tricyclic core.[1] Unlike standard Fischer syntheses that yield non-ketonic tetrahydrocarbazoles (using cyclohexanone), this protocol uses 1,3-cyclohexanedione to retain the carbonyl functionality at position 4.

Reagents & Materials

| Component | Role | Stoichiometry |

| 1,3-Cyclohexanedione | Substrate (Dione) | 1.0 equiv |

| N-Methyl-N-phenylhydrazine | Substrate (Hydrazine) | 1.0 equiv |

| Glacial Acetic Acid | Solvent/Catalyst | 10-15 volumes |

| Hydrochloric Acid (conc.) | Catalyst (Optional promoter) | 0.1 equiv |

| Water/Ice | Quenching | Excess |

Step-by-Step Protocol

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in glacial acetic acid (150 mL).

-

Addition: Add N-methyl-N-phenylhydrazine (12.2 g, 100 mmol) dropwise over 10 minutes. The solution will darken as the hydrazone forms.[1]

-

Cyclization: Heat the mixture to reflux (118°C) for 3–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The hydrazone intermediate converts to the carbazole.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture slowly into 500 mL of ice-water with vigorous stirring.

-

A precipitate (yellow to brownish solid) will form.[1]

-

-

Purification:

Mechanism Insight: The reaction proceeds via acid-catalyzed hydrazone formation, followed by a [3,3]-sigmatropic rearrangement (the key Fischer step), re-aromatization, and elimination of ammonia (as ammonium acetate).

Phase 2: Stereoselective Reduction to Target

Compound: 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one (cis-isomer) Reaction Type: Catalytic Hydrogenation[1]

This step saturates the C4a-C9a double bond.[1] The stereochemistry (cis vs. trans fusion) is dictated by the catalyst and surface adsorption mechanics. Palladium on Carbon (Pd/C) generally favors the cis-fused product due to hydrogen delivery from the less hindered face of the adsorbed molecule.[1]

Reagents & Materials

| Component | Role | Specifications |

| Enone Precursor | Substrate | From Phase 1 |

| Hydrogen Gas (H₂) | Reductant | 1–3 atm (Balloon or Parr) |

| 10% Pd/C | Catalyst | 10 wt% loading |

| Ethanol (Abs.) | Solvent | Degassed |

Step-by-Step Protocol

-

Setup: In a hydrogenation vessel (or heavy-walled flask), dissolve the Enone Precursor (2.0 g, 10 mmol) in Ethanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt% of substrate) under an argon or nitrogen blanket to prevent ignition.[1]

-

Hydrogenation:

-

Filtration:

-

Isolation:

-

Purification:

Caption: Mechanistic flow from raw materials to the saturated cis-fused target.

Alternative Route: Photocyclization

For researchers lacking high-pressure hydrogenation equipment or requiring specific stereocontrol, a photochemical route exists.[1]

-

Substrate: 3-(N-methyl-N-phenylamino)cyclohex-2-en-1-one (Enaminone).[1]

-

Method: Irradiation at

nm.[1][4] -

Outcome: This undergoes a conrotatory 6

-electrocyclization followed by a suprafacial [1,5]-H shift to yield the cis-fused hexahydrocarbazol-4-one exclusively.[1] -

Disadvantage: Dilute conditions required (0.02 M) to prevent polymerization; difficult to scale >1g.[1]

Analytical Data & Validation

To validate the synthesis of the saturated target (CAS 117290-74-1) versus the unsaturated precursor (CAS 27387-31-1), compare the following:

| Feature | Enone (Precursor) | Target (Saturated 4a,9a) |

| CAS | 27387-31-1 | 117290-74-1 |

| Appearance | Yellow Needles | White/Off-white Solid |

| Melting Point | 196–199°C | 124–128°C |

| UV Vis | Strong absorption (Conjugated) | Weak/No absorption >300nm |

| 1H NMR (C4a/9a) | No protons (Quaternary carbons) | Multiplets at ~3.5–4.0 ppm |

References

-

Kim, M. Y., et al. (1997).[1] "Synthesis of Ondansetron." Heterocycles, 45(10), 2041. Link

-

GuideChem. (2024).[1] "Compound Details: 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one (CAS 117290-74-1)."[1] Link

-

Wagh, A. P., et al. (2006).[1] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one." US Patent 7,696,356.[1] Link

-

Glorius, F., et al. (2019).[1] "[6π] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope." The Journal of Organic Chemistry, 84(4). Link[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one , technically classified as 9-methyl-1,2,3,4a,9,9a-hexahydro-4H-carbazol-4-one .

This compound is the saturated-junction analog of the well-known Ondansetron intermediate (the conjugated enone).[1] The distinction between the tetrahydro (enone) and hexahydro (saturated) forms is critical in pharmaceutical impurity profiling and stereoselective synthesis.[1]

Physicochemical Profiling, Synthesis, and Pharmaceutical Relevance[1]

Executive Summary & Chemical Identity

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one (IUPAC: 9-methyl-1,2,3,4a,9,9a-hexahydro-4H-carbazol-4-one) is a tricyclic ketone featuring a saturated ring junction at positions 4a and 9a.[1][2][3] Unlike its conjugated counterpart (the "Ondansetron Enone"), this molecule possesses two stereocenters, leading to cis and trans diastereomers.[1] It is primarily encountered as a reductive impurity or a chiral scaffold in the synthesis of carbazole-based antiemetics and alkaloids.[1]

Chemical Data Table

| Property | Data |

| IUPAC Name | 9-Methyl-1,2,3,4a,9,9a-hexahydro-4H-carbazol-4-one |

| Common Synonyms | Hexahydro-9-methylcarbazol-4-one; Reduced Ondansetron Intermediate |

| CAS Number | 117290-74-1 (Hexahydro form) |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Stereochemistry | 2 Chiral Centers (C4a, C9a); cis- and trans-isomers |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

| Related Compound | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Enone, CAS 27387-31-1) |

Structural Analysis & Stereochemistry

The defining feature of this molecule is the saturation of the C4a-C9a bond.[1] This saturation breaks the planarity of the indole system found in the enone precursor, introducing significant 3D character.[1]

Stereochemical Configurations

The fusion of the six-membered ketone ring to the indole nitrogen-containing ring creates a bicyclic system (hydrindane-like topology relative to the fusion).[1]

-

Cis-Fusion: The proton at 4a and the proton at 9a are on the same face.[1] This is generally the kinetic product of catalytic hydrogenation.[1]

-

Trans-Fusion: The protons are on opposite faces.[1] This is thermodynamically more stable in some fused systems but harder to access via simple hydrogenation of the indole double bond due to steric constraints.[1]

Spectroscopic Signatures[1]

-

IR Spectroscopy:

-

1H NMR (CDCl₃):

Synthetic Pathways

The synthesis of the title compound typically proceeds via the reduction of the corresponding enone.[1] This transformation is a critical control point in drug manufacturing to prevent over-reduction of the active pharmaceutical ingredient (API) intermediates.[1]

Pathway A: Catalytic Hydrogenation (Primary Route)

The reduction of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one using heterogeneous catalysts (Pd/C or PtO₂) under hydrogen pressure yields the hexahydro derivative.[1]

-

Mechanism: Syn-addition of H₂ across the C4a-C9a double bond.[1]

-

Selectivity: Predominantly yields the cis-isomer.[1]

Pathway B: Dissolving Metal Reduction

Reduction with Li/NH₃ (Birch conditions) or Na/Alcohol can yield thermodynamically equilibrated mixtures, often favoring the trans-isomer depending on protonation kinetics.[1]

Visualization: Synthesis and Impurity Logic

Caption: Synthesis pathway highlighting the title compound as a reductive impurity during the production of Ondansetron intermediates.

Chemical Reactivity & Applications[1]

Lack of Mannich Reactivity (Impurity Marker)

The most critical property of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one in a pharmaceutical context is its failure to undergo the Mannich reaction .[1]

-

Mechanism: The synthesis of Ondansetron requires the formation of an exocyclic methylene group at C3 via a Mannich reaction (using formaldehyde/dimethylamine).[1] This requires the specific enolization chemistry of the conjugated enone system.[1]

-

Consequence: The saturated title compound reacts much more slowly or forms different byproducts, making it a "dead-end" impurity that must be removed via crystallization or chromatography.[1]

Aromatization

The compound can be oxidized back to the carbazole or tetrahydrocarbazole (enone) system using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or sulfur at high temperatures.[1] This restores the aromaticity of the pyrrole ring.[1]

Ketone Functionalization

The C4 ketone remains active for standard carbonyl chemistry:

-

Reduction: NaBH₄ reduction yields the corresponding alcohol (9-methyl-1,2,3,4,4a,9,9a-hexahydrocarbazol-4-ol).[1]

-

Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime, a potential intermediate for Beckmann rearrangements to ring-expanded azepines.[1]

Experimental Protocol: Isolation & Purification

Note: This protocol describes the isolation of the title compound from a reduction mixture of the enone, serving as a standard for impurity profiling.[1]

Materials

-

Substrate: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Enone).[1][4]

-

Catalyst: 10% Pd/C (50% wet).

-

Solvent: Methanol (HPLC grade).[1]

-

Reagent: Hydrogen gas (balloon or Parr shaker).

Methodology

-

Preparation: Dissolve 1.0 g (5.0 mmol) of the Enone in 20 mL of Methanol.

-

Hydrogenation: Add 10% Pd/C (100 mg). Purge the system with N₂ followed by H₂.[1]

-

Reaction: Stir vigorously under H₂ atmosphere (1 atm) at room temperature for 12–24 hours. Monitor by TLC (SiO₂; EtOAc:Hexane 3:7).[1] The product (saturated) will have a slightly higher R_f than the starting enone and will not stain UV-active as strongly (loss of conjugation).[1]

-

Work-up: Filter the catalyst through a Celite pad. Wash with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure to yield an off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient 0-20% EtOAc in Hexane) to separate the cis and trans isomers if necessary.

Analytical Validation[1]

-

HPLC: Use a C18 column (e.g., Agilent Zorbax).[1] Mobile phase: ACN/Water (0.1% Formic Acid).[1] The saturated impurity typically elutes after the enone due to loss of polarizability and slight increase in lipophilicity.[1]

References

-

PubChem. (2025).[1][5] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound Summary). National Library of Medicine.[1] Link

-

GuideChem. (2024).[1] 9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one Chemical Properties and Synonyms.Link[1]

-

BenchChem. (2025).[1][6] Synthesis Protocols for Tetrahydrocarbazol-4-ones.Link[1]

-

Thiruvalluvar, A. et al. (2007).[1][7] Crystal structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1] Acta Crystallographica Section E. Link(Note: Cited for structural comparison of the carbazole skeleton).[1]

-

ChemicalBook. (2023).[1][4] Product Entry: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole.[1][5][4][8][9]Link[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | 6303-88-4 [chemicalbook.com]

- 5. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. TR201819936A2 - - Google Patents [patents.google.com]

Technical Whitepaper: Biological Activity of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

This guide provides an in-depth technical analysis of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one , a critical heterocyclic scaffold in medicinal chemistry.

While the nomenclature "2,3,4a,9a-tetrahydro" specifically denotes a reduced indoline core (saturation at the bridgehead carbons 4a and 9a), this compound is frequently investigated alongside its aromatic analogue, 9-methyl-1,2,3,4-tetrahydrocarbazol-4-one (the indole core). The latter is the primary pharmacophore for the setron class of anti-emetics (e.g., Ondansetron). This guide addresses the biological activity of the core scaffold, distinguishing between the aromatic (bioactive 5-HT3 antagonist precursor) and cis-fused (alkaloid intermediate) forms.

Executive Summary

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one represents a tricyclic nitrogen heterocycle belonging to the carbazole family. It serves as a privileged structure in drug discovery due to its ability to mimic the indole moiety of serotonin (5-HT) and the rigid tricyclic core of strychnos alkaloids.

-

Primary Biological Utility: Precursor to 5-HT3 receptor antagonists (Ondansetron).

-

Secondary Activities: Antimicrobial, potential AChE inhibition (Alzheimer's research), and tubulin polymerization inhibition.

-

Structural Significance: The 4-ketone position allows for Mannich condensation, making it a versatile "linchpin" for synthesizing complex fused alkaloids.

Structural Biology & Pharmacophore Analysis[1]

The biological activity of this molecule is dictated by its conformational rigidity and electronic distribution.

Structural Variants

It is critical to distinguish between the two primary isomers found in literature:

| Feature | Aromatic Core (1,2,3,4-tetrahydro) | Reduced Core (2,3,4a,9a-tetrahydro) |

| Ring System | Indole fused to Cyclohexanone | Indoline fused to Cyclohexanone |

| Planarity | Planar A/B rings; Pucker C ring | Non-planar; Cis/Trans fused |

| Key Role | 5-HT3 Antagonist Scaffold | Alkaloid Synthesis Intermediate |

| CAS | 27387-31-1 | 117290-74-1 (cis-isomer) |

Binding Mechanism (5-HT3 Receptor)

The aromatic variant (1,2,3,4-tetrahydro) acts as a competitive antagonist at the 5-HT3 receptor.

-

Hydrophobic Stacking: The tricyclic carbazole ring intercalates between Trp183 and Tyr234 residues in the ligand-binding domain.

-

Hydrogen Bonding: The C4-carbonyl oxygen accepts a hydrogen bond from the receptor, mimicking the 5-hydroxy group of serotonin.

-

Steric Occlusion: The N-methyl group prevents the conformational shift required for channel opening, effectively locking the receptor in a closed state.

Biological Activity Profile

5-HT3 Receptor Antagonism (Anti-Emetic)

The most validated activity of the 9-methyl-carbazol-4-one scaffold is its role as the pharmacophore for Ondansetron .

-

Mechanism: Blocks serotonin binding at the 5-HT3 cation channel in the Chemoreceptor Trigger Zone (CTZ).

-

Potency: The bare scaffold has micromolar affinity; addition of an imidazole moiety (via the C3 position) enhances affinity to the nanomolar range (

).

Antimicrobial & Antifungal Activity

Derivatives of the tetrahydrocarbazol-4-one core exhibit moderate activity against Gram-positive bacteria.

-

Target: Bacterial DNA gyrase and cell wall synthesis.

-

Data: N-methylated derivatives show improved lipophilicity, enhancing membrane permeability against S. aureus and B. subtilis.

Neuroprotective Potential (AChE Inhibition)

Recent studies suggest that carbazole derivatives can inhibit Acetylcholinesterase (AChE).

-

Dual Binding: The tricyclic core binds to the Peripheral Anionic Site (PAS) of AChE, preventing amyloid-beta aggregation.

-

Activity:

values typically range from

Experimental Synthesis Protocols

Protocol A: Fischer Indole Synthesis (Aromatic Core)

This is the standard industrial route for the 1,2,3,4-tetrahydro analog.

Reagents:

-

N-methyl-N-phenylhydrazine

-

Cyclohexane-1,3-dione

-

Catalyst: Glacial Acetic Acid or

Step-by-Step Methodology:

-

Condensation: Dissolve 1.0 eq of N-methyl-N-phenylhydrazine and 1.1 eq of cyclohexane-1,3-dione in glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours. The reaction proceeds via hydrazone formation followed by [3,3]-sigmatropic rearrangement. -

Workup: Cool to room temperature. Pour into ice-cold water. The solid product precipitates.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (8:2).

-

Yield: Typically 70–85%.

Protocol B: Photocyclization (Reduced 4a,9a Core)

Used to access the cis-fused 2,3,4a,9a-tetrahydro isomer.

Reagents:

-

N-methyl-N-phenyl-enaminone

-

Solvent: Benzene or Acetonitrile

-

Light Source: High-pressure Mercury Lamp (

)

Methodology:

-

Irradiation: Irradiate a dilute solution of the enaminone precursor under nitrogen atmosphere.

-

Cyclization: The excited state undergoes conrotatory electrocyclic ring closure.

-

Isolation: Solvent evaporation followed by flash chromatography (Silica gel, Hexane:EtOAc).

Visualizations

Synthesis Pathway (Fischer Indole)

The following diagram illustrates the conversion of precursors into the active scaffold.

Caption: Figure 1. Fischer Indole Synthesis pathway for the generation of the tetrahydrocarbazol-4-one core.

Mechanism of Action (5-HT3 Antagonism)

This diagram details the pharmacodynamic interaction of the scaffold.

Caption: Figure 2. Pharmacodynamic cascade of 5-HT3 receptor antagonism by the carbazole scaffold.

Quantitative Data Summary

The following table summarizes the physicochemical properties and baseline activity of the scaffold.

| Parameter | Value | Unit | Relevance |

| Molecular Weight | 199.25 | g/mol | CNS Penetration (BBB crossing) |

| LogP | 2.1 | - | Optimal lipophilicity for oral bioavailability |

| Topological Polar Surface Area | 20.3 | Ų | High membrane permeability |

| 5-HT3 Affinity ( | ~5.0 | Moderate (requires derivatization for potency) | |

| Melting Point | 199 - 203 | Stability indicator for formulation |

References

-

PubChem. (2025).[1][2] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Compound Summary. National Library of Medicine. [Link]

-

Thiruvalluvar, A., et al. (2007). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E. [Link]

-

PureSynth. (2025). 1,2,3,4-Tetrahydro-9-methyl-4-oxocarbazole as Ondansetron Impurity. [Link]

Sources

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one mechanism of action

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one .

Editorial Note on Nomenclature: While the specific string "2,3,4a,9a-tetrahydro" appears in certain chemical databases, the standard IUPAC and industrial designation for this molecule is 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (CAS: 27387-31-1). It is widely recognized as Ondansetron Impurity C and the primary carbazolone intermediate in the synthesis of "setron" class antiemetics. This guide addresses the molecule under its functional identity as the Ondansetron core scaffold.[1][2][3]

Core Scaffold for 5-HT3 Antagonists & Synthetic Intermediate[2][4][5]

Executive Summary

9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a tricyclic organic compound serving as the pharmacophore backbone for first-generation 5-HT3 receptor antagonists (e.g., Ondansetron). Biologically, it functions as a weak, competitive antagonist at the serotonin 5-HT3 receptor, acting as a "minimal pharmacophore" that occupies the hydrophobic binding pocket but lacks the high-affinity anchor points of the full drug. Chemically, it acts as a regioselective C-nucleophile at the C3 position, a property exploited to append the imidazole side chain required for potent antiemetic activity.

| Technical Attribute | Details |

| Primary Identity | Ondansetron Impurity C (EP/BP Standard) |

| CAS Registry | 27387-31-1 |

| Molecular Formula | C₁₃H₁₃NO |

| Pharmacological Class | 5-HT3 Receptor Antagonist (Weak/Partial) |

| Chemical Role | Nucleophilic Michael Donor / Mannich Substrate |

| Key Structural Feature |

Pharmacological Mechanism of Action

The molecule represents the lipophilic "head" of the Ondansetron structure. Its interaction with the 5-HT3 receptor elucidates the structural requirements for antagonism.

5-HT3 Receptor Antagonism (The "Setron" Pharmacophore)

The 5-HT3 receptor is a ligand-gated ion channel. Antagonists like Ondansetron prevent serotonin (5-HT) from triggering channel opening (cation influx). The carbazolone core contributes two critical binding interactions:

-

Hydrophobic Stacking (Trp183/Tyr370): The planar indole-like system (benzene ring fused to the pyrrole) intercalates between aromatic residues (Tryptophan and Tyrosine) in the receptor's orthosteric binding site. This mimics the indole ring of serotonin.

-

Hydrogen Bonding (Carbonyl Acceptor): The C4-carbonyl oxygen acts as a hydrogen bond acceptor. It aligns with a donor residue in the receptor pocket, mimicking the 5-hydroxyl group or the terminal amine interactions of serotonin, albeit with different geometry that locks the receptor in a closed state.

Structure-Activity Relationship (SAR) Gap

While the carbazolone core binds to the receptor, it lacks the basic amine moiety (the imidazole ring in Ondansetron) required for high-affinity electrostatic interaction with Asp229 (or equivalent acidic residue). Consequently, 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one exhibits significantly lower affinity (

Diagram: Pharmacophore Mapping

The following diagram illustrates how the carbazolone core fits within the larger antagonist architecture.

Caption: The carbazolone core provides the hydrophobic anchor and H-bond acceptor, but lacks the basic center required for high-potency antagonism.

Chemical Mechanism of Action (Synthetic Reactivity)

In drug development, this molecule is prized for its specific reactivity at the C3 position .

Enolization and Nucleophilicity

The ketone at C4 activates the adjacent methylene group at C3 via keto-enol tautomerism.

-

Mechanism: The carbonyl group withdraws electron density, acidifying the C3 protons. Base catalysis generates an enolate intermediate.

-

Regioselectivity: Unlike standard cyclohexanones, the fusion to the indole ring and the steric bulk of the N-methyl group direct electrophilic attack almost exclusively to C3 (rather than C1 or C2), preventing side reactions on the aromatic ring.

The Mannich Reaction Pathway

The primary industrial application is the Mannich reaction :

-

Activation: The carbazolone reacts with paraformaldehyde and dimethylamine hydrochloride.

-

Formation of Impurity A: This yields 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Impurity A).[3]

-

Transamination: The dimethylamino group is a leaving group, displaced by 2-methylimidazole to form Ondansetron.

Experimental Protocols

Synthesis of the Carbazolone Core (Fischer Indole Protocol)

This protocol describes the formation of the title compound from commercially available precursors.

Reagents:

-

N-Methyl-N-phenylhydrazine (1.0 eq)

-

1,3-Cyclohexanedione (1.1 eq)

-

Zinc Chloride (ZnCl₂, anhydrous) or Glacial Acetic Acid

-

Solvent: Toluene or Ethanol

Workflow:

-

Hydrazone Formation: Dissolve 1,3-cyclohexanedione in ethanol. Add N-methyl-N-phenylhydrazine dropwise at 0°C. Stir for 1 hour to form the hydrazone intermediate.

-

Cyclization (Fischer Indole): Add ZnCl₂ (catalyst) and reflux the mixture at 80-90°C for 3-4 hours. The Lewis acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia loss (as NH₄Cl).

-

Work-up: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white crystals (MP: ~198-200°C).

HPLC Detection Protocol (Impurity Profiling)

To detect this mechanism-based impurity in drug substances.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 5.4) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 50% B over 20 mins |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 216 nm |

| Retention Time | ~0.8 RRT (Relative to Ondansetron) |

Visualizing the Synthetic Pathway

The mechanism by which this core is transformed into the active drug is detailed below.

Caption: The title compound acts as the stable intermediate that undergoes C3-functionalization to yield Ondansetron.

Safety & Toxicology Profile

As Impurity C , this molecule is monitored strictly.

-

Acute Toxicity: Classified as GHS Category 3 (Toxic if swallowed) . The LD50 is estimated <300 mg/kg (oral, rat).

-

Genotoxicity: Unlike the hydrazine precursors, the carbazolone core is generally considered non-mutagenic in Ames tests, as it lacks the reactive hydrazine handle. However, as a structural analog of carbazole, it is treated as a potential planar intercalator until proven otherwise.

-

Environmental: Harmful to aquatic life with long-lasting effects (H412), due to its lipophilicity and stability.

References

- European Pharmacopoeia (Ph. Eur.). Ondansetron Hydrochloride Dihydrate: Impurity C Standard. 10th Edition. Strasbourg: EDQM.

-

PubChem . Compound Summary: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CID 598875).[4] National Library of Medicine. Available at: [Link]

- Liu, Z., et al. (2009). Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China, 4(3), 328-333.

- Indian Pharmacopoeia Commission. Ondansetron Monograph: Related Substances. Indian Pharmacopoeia 2022, Vol 3.

Sources

- 1. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]

- 2. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]

- 3. CAS 119812-29-2: 4H-Carbazol-4-one, 3-[(dimethylamino)meth… [cymitquimica.com]

- 4. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Derivatives and Synthetic Utility of 9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

[1]

Molecular Architecture & Stereochemical Significance[1][2][3]

The title compound is a hexahydrocarbazole derivative featuring a cis- or trans-fused ring junction at carbons 4a and 9a.[1][2] Unlike the planar, fully aromatic carbazole or the conjugated 1,2,3,4-tetrahydrocarbazol-4-one, this molecule possesses a saturated bridgehead, rendering it a conformationally distinct indoline-fused cyclohexanone .[1]

Structural Core Analysis

-

System: Tricyclic 6-5-6 fused system.

-

Bridgehead (C4a-C9a): The saturation at this junction breaks the aromaticity of the central pyrrole ring, creating an indoline moiety fused to a cyclohexanone .

-

Stereochemistry: The relative orientation of H-4a and H-9a dictates the overall shape.[1]

Functional Hotspots

-

C-4 Ketone: An isolated carbonyl (non-conjugated in the saturated bridgehead system) amenable to nucleophilic addition and olefination.[1]

-

C-3 Position: The

-carbon to the ketone.[1] Crucial for installing alkyl side chains (e.g., ethyl groups) required for alkaloid skeletons. -

Indoline Nitrogen (N-9): Methylation locks the conformation and prevents oxidation to the fully aromatic carbazole.

Synthetic Pathways and Protocols

Synthesis of this scaffold is generally achieved via two primary distinct mechanistic classes: Photochemical [6

Protocol A: Photochemical Assembly (The Enaminone Route)

This method allows for the rapid construction of the tricyclic core from acyclic or monocycle precursors. It is favored for accessing the trans-kinetic product, which can be isomerized to the cis-form.[1]

Mechanism:

-

Precursor Formation: Condensation of

-methylaniline with 1,3-cyclohexanedione yields the -

Excitation: Irradiation (typically

nm) triggers a conrotatory [6 -

Suprafacial Shift: A [1,4]-hydrogen shift restores the aromaticity of the benzene ring, yielding the bridgehead-saturated product.

Step-by-Step Protocol:

-

Reactants: Dissolve

-methyl- -

Irradiation: Irradiate using a high-pressure mercury lamp (450 W) through a Pyrex filter for 3–5 hours. Monitor via TLC for disappearance of the enaminone.

-

Isolation: Evaporate solvent. The crude residue typically contains the trans-fused isomer.[1]

-

Epimerization (Optional): To obtain the cis-fused isomer (thermodynamic product), filter the crude oil through a silica gel pad or treat with catalytic NaOMe in MeOH for 1 hour.

Protocol B: Reductive Cyclization

This route typically starts from 1,2,3,4-tetrahydrocarbazol-4-one (fully conjugated) and employs stereoselective reduction.[1]

-

Reagent: Li/NH

(Birch conditions) or Catalytic Hydrogenation (H -

Outcome: Delivers the cis-fused hexahydrocarbazol-4-one with high diastereoselectivity due to hydrogen delivery from the less hindered face.[1]

Visualization: Synthesis & Isomerization Logic

The following diagram illustrates the photochemical assembly and the thermodynamic equilibration between the trans and cis manifolds.

Figure 1: Photochemical generation of the hexahydrocarbazol-4-one scaffold showing the kinetic access to the trans-isomer and thermodynamic relaxation to the cis-isomer.[1][2][3]

Derivatization & Reactivity Profile[6]

Once the core 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is established, it serves as a divergent intermediate.[1]

Table 1: Key Functionalization Strategies

| Target Site | Reaction Type | Reagents / Conditions | Product Utility |

| C-4 (Ketone) | Wittig Olefination | Ph | Exocyclic methylene; precursor to Strychnos D-ring.[1] |

| C-4 (Ketone) | Reductive Amination | R-NH | Introduction of amine functionality for GPCR ligands. |

| C-3 ( | Alkylation | LDA, -78°C; then Et-I | Installation of C-ethyl group (crucial for Aspidosperma alkaloids).[1] |

| C-4a/9a | Oxidative Rearrangement | Pb(OAc) | Ring expansion or cleavage to access medium-sized rings.[1] |

Case Study: Synthesis of Strychnos Alkaloid Precursors

The cis-fused isomer is structurally homologous to the ABC ring system of strychnine.

-

C-3 Alkylation: Treatment with LDA followed by ethyl iodide installs the ethyl side chain found in Aspidospermidine .[1]

-

Fischer Indolization (Reverse): While not typical, the ring can be opened and re-closed to form spirocyclic centers if subjected to harsh acid, though the hexahydro-core is generally robust.

Medicinal Chemistry Applications

-Adrenergic Receptor Antagonists

Derivatives of this scaffold, particularly those with amine side chains at C-3 or C-4, mimic the structure of HEAT (an

-

SAR Insight: The bent shape of the cis-fused system fits the hydrophobic pocket of the GPCR better than the planar carbazole.

-

Modification: Reductive amination at C-4 with aryl-piperazines yields high-affinity antagonists for benign prostatic hyperplasia (BPH) treatment.[1]

Neuroprotective Agents

The lipophilic nature of the 9-methyl-hexahydrocarbazole core allows for blood-brain barrier (BBB) penetration.[1]

-

Target: Acetylcholinesterase (AChE) inhibition.

-

Mechanism: Dual binding site inhibitors can be synthesized by linking the carbazol-4-one nitrogen (or C-4 amine) to a peripheral site ligand via an alkyl chain.[1]

Advanced Visualization: Reactivity Divergence

Figure 2: Divergent synthetic utility of the core scaffold, highlighting key transformations at the C-3 and C-4 positions.[1]

References

-

Photochemical Synthesis of Hexahydrocarbazol-4-ones Title: [6

] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope Source: Journal of Organic Chemistry (ACS) URL:[Link] -

Strychnos Alkaloid Total Synthesis Title: Total Synthesis of (±)-Strychnine via a [4+2]-Cycloaddition/Rearrangement Cascade Source: National Institutes of Health (PMC) URL:[Link]

-

Medicinal Chemistry of Carbazol-4-ones Title: New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: Analogues of HE

-adrenergic receptor subtypes Source: PubMed URL:[1][Link] -

Stereochemical Analysis Title: Structure, stereochemistry, and conformation of diastereoisomeric cis- and trans-3-ethyl-1,2,3,4,4a,9a-hexahydrocarbazol-4-ones Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

-

Chemical Identity & Properties Title: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound Summary) Source: PubChem URL:[1][5][Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Structure, stereochemistry, and conformation of diastereoisomeric cis- and trans-3-ethyl-1,2,3,4,4a,9a-hexahydrocarbazol-4-ones by means of 13C and two-dimensional 1H nuclear magnetic resonance spectroscopy. An example of diastereoselection in a photocyclisation reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one as a pharmaceutical intermediate.

The following technical guide details the properties, synthesis, and pharmaceutical application of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one (standardized in industry as 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one ).

Pharmaceutical Intermediate for 5-HT3 Antagonists[1]

Executive Summary

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one (CAS: 27387-31-1) is the critical pharmacophore and Key Starting Material (KSM) for the synthesis of Ondansetron , a World Health Organization (WHO) Essential Medicine used to prevent nausea and vomiting caused by cancer chemotherapy and surgery.[1]

While often listed in chemical databases under the "2,3,4a,9a-tetrahydro" nomenclature to denote specific saturation patterns relative to the fully aromatic carbazole, the industry standard designation is 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one .[1] This guide utilizes the industry-standard nomenclature for consistency with regulatory filings (EP/USP).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |

| Common Synonyms | Ondansetron Impurity C; 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one; 9-Methylcarbazolone |

| CAS Number | 27387-31-1 (Primary), 117290-74-1 (Isomer/Salt variant) |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124°C – 128°C |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

| Regulatory Status | EP/USP Specified Impurity (Impurity C) |

Synthetic Pathway: The Fischer Indole Synthesis

The industrial production of this intermediate relies on the Fischer Indole Synthesis , a robust reaction that constructs the indole core via a [3,3]-sigmatropic rearrangement.[1]

Reaction Mechanism

The synthesis involves the condensation of N-methyl-N-phenylhydrazine with 1,3-cyclohexanedione .[1] The resulting hydrazone undergoes acid-catalyzed rearrangement to form the tetrahydrocarbazole skeleton.[1]

Figure 1: Mechanism of Fischer Indole Synthesis for Ondansetron KSM.

Industrial Protocol (Self-Validating)

Objective: Synthesis of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one on a 100g scale.

Reagents:

-

N-methyl-N-phenylhydrazine sulfate (1.0 eq)[1]

-

1,3-Cyclohexanedione (1.1 eq)[1]

-

Acetic Acid (Solvent/Catalyst) or Zinc Chloride (Lewis Acid)

Step-by-Step Methodology:

-

Condensation: Charge a reactor with N-methyl-N-phenylhydrazine (122g) and 1,3-cyclohexanedione (123g) in Glacial Acetic Acid (500 mL).

-

Reflux: Heat the mixture to reflux (118°C) under nitrogen atmosphere. Maintain reflux for 3–4 hours.

-

Quenching: Cool the reaction mass to 25°C. Pour slowly into crushed ice/water (2 L) with vigorous stirring. The product will precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the cake with water (3 x 200 mL) to remove residual acid.

-

Purification: Recrystallize the crude solid from Methanol or Ethanol .[1]

Downstream Application: Synthesis of Ondansetron

The primary utility of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is its conversion into Ondansetron via a Mannich reaction followed by Michael addition.[1]

The Mannich Transformation

The carbazolone is functionalized at the C3 position using a formaldehyde source and an amine (often dimethylamine or morpholine) to create a reactive exocyclic double bond (methylene intermediate).[1]

Figure 2: Conversion of the carbazolone intermediate to Ondansetron.

Critical Process Parameters (CPPs)

-

Regioselectivity: The Mannich reaction must occur exclusively at the C3 position (alpha to the ketone).[1] The C1 position is sterically hindered and less acidic, ensuring high regioselectivity.[1]

-

Impurity Control:

Quality Control & Impurity Profile

In a GMP environment, the purity of this intermediate directly impacts the safety of the final drug substance.[1]

| Impurity Name | Structure/Origin | Limit (Typical) |

| Impurity A | Unreacted N-methylphenylhydrazine (Genotoxic) | < 10 ppm |

| Impurity B | 1,2,3,9-tetrahydro-4H-carbazol-4-one (Demethylated analog) | < 0.15% |

| Hexahydro Impurity | 9-methyl-2,3,4a,9a -hexahydro-1H-carbazol-4-one | < 0.10% |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).[1]

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1]0) [40:60].[1]

-

Detection: UV at 216 nm (Indole absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

References

-

Preparation of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron. US Patent 7,696,356.[1] Available at:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598875, 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.[1] Retrieved from: [Link]

-

European Pharmacopoeia (Ph.[1] Eur.). Ondansetron Hydrochloride Dihydrate Monograph.[1] (Standard reference for Impurity C and D limits).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one at Best Price - High Purity (98%) Research Grade [nacchemical.com]

- 3. 9-Methyl-1,2,3,9-Tetrahydro-4H-Carbazol-4-One High Purity at Attractive Prices [kavyapharma.in]

- 4. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | SIELC Technologies [sielc.com]

Spectroscopic Data Guide: 9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

[1]

Executive Summary

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is a tricyclic indoline derivative serving as a critical scaffold in the total synthesis of Strychnos and Aspidosperma alkaloids.[1] Unlike its aromatic counterpart, this molecule possesses two stereocenters at C4a and C9a.[1] The cis-fused isomer is the thermodynamically stable form, typically obtained via photocyclization of enaminones or Robinson annulation.[1]

This guide details the spectroscopic signature of the cis-isomer, highlighting the diagnostic N-methyl resonance and the specific coupling constants of the ring-junction protons that differentiate it from the trans-isomer.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one |

| Common Name | N-Methyl-cis-hexahydrocarbazol-4-one |

| CAS Number | 117290-74-1 (Generic/Isomer mix) |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in CHCl |

| Stereochemistry | cis-fused (thermodynamically favored over trans) |

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is characterized by the upfield shift of the N-methyl group (compared to the aromatic indole) and the complex coupling of the angular protons H-4a and H-9a.[1]

Solvent: CDCl

| Position | Shift ( | Multiplicity | Assignment / Diagnostic Note | |

| N-CH | 2.82 - 2.85 | s | - | Diagnostic: Significantly upfield from aromatic indole N-Me (~3.6 ppm).[1] |

| H-9a | 3.65 | ddd | Angular proton (benzylic/aminal).[1] Deshielded by Nitrogen.[1] | |

| H-4a | 2.60 - 2.75 | m | - | Angular proton ( |

| C(3)-H | 2.45 - 2.55 | m | - | |

| C(2)-H | 2.05 - 2.15 | m | - | |

| C(1)-H | 1.85 - 1.95 | m | - | |

| Ar-H (C5) | 7.10 | d | ||

| Ar-H (C7) | 7.18 | t | ||

| Ar-H (C6) | 6.75 | t | Upfield due to conjugation with Nitrogen lone pair.[1] | |

| Ar-H (C8) | 6.55 | d | Ortho to N-Me; most shielded aromatic proton.[1] |

Critical Interpretation: The coupling constant between H-4a and H-9a is the primary stereochemical indicator.[1] In the cis-isomer, this value is typically 4–6 Hz .[1] In the unstable trans-isomer (observed only kinetically), this coupling is 11–13 Hz .[1]

Carbon-13 NMR ( C NMR)

The carbonyl carbon appears typical of a saturated ketone, distinct from the conjugated enone found in the aromatic analog.

Solvent: CDCl

| Position | Shift ( | Type | Assignment |

| C=O (C4) | 209.5 | Q | Saturated ketone (Diagnostic). |

| Ar-C (C9b) | 152.0 | Q | Aromatic C-N ipso.[1] |

| Ar-C (C5a) | 130.5 | Q | Aromatic ring junction.[1] |

| Ar-CH | 128.5, 123.0, 118.5, 108.0 | CH | Aromatic signals.[1] |

| C-9a | 68.5 | CH | Angular carbon (N-substituted).[1] |

| C-4a | 52.1 | CH | Angular carbon ( |

| C-3 | 40.2 | CH | |

| N-CH | 34.5 | CH | N-Methyl. |

| C-1, C-2 | 22.0 - 28.0 | CH | Cyclohexane ring methylenes.[1] |

Mass Spectrometry (MS) & Infrared (IR)

Synthetic Pathway & Mechanism

The most authoritative route to the cis-fused system is the [6

Reaction Scheme (Graphviz)

Figure 1: Photochemical synthesis pathway showing the kinetic trans-product epimerizing to the stable cis-product.[1]

Experimental Protocol (Photocyclization)

Based on methodology adapted from J. Org. Chem. 2019 [1].[1]

-

Precursor Synthesis: Reflux N-methylaniline with 1,3-cyclohexanedione in toluene with a Dean-Stark trap to isolate the enaminone.[1]

-

Irradiation: Dissolve the enaminone (0.01 M) in degassed dichloromethane. Irradiate with a high-pressure mercury lamp (

= 366 nm) through a Pyrex filter for 3–5 hours under Argon. -

Epimerization: The reaction initially yields the trans-isomer.[1] Concentrate the solvent and pass the crude residue through a silica gel column.[1] The acidity of the silica is often sufficient to epimerize the trans-4a,9a junction to the stable cis-configuration.[1]

-

Purification: Elute with Hexane:EtOAc (4:1) to obtain the title compound as a pale yellow oil.[2]

Comparative Analysis: Hexahydro vs. Tetrahydro

Researchers often confuse this compound with the Ondansetron Intermediate .[1] The table below clarifies the distinction.

| Feature | Hexahydro (Target) | Tetrahydro (Ondansetron Int.) |

| Structure | Indoline (Saturated Junction) | Indole (Unsaturated Junction) |

| Formula | C | C |

| Junction | C4a-C9a Single Bond | C4a=C9a Double Bond |

| C=O[1][3] Shift | ~1710 cm | ~1630 cm |

| N-Me Shift | 2.85 ppm | 3.65 ppm |

| Stability | Oxidizes to Tetrahydro over time | Stable |

References

-

[6

] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope. Source:The Journal of Organic Chemistry (2019). URL:[Link] -

Structure, stereochemistry, and conformation of diastereoisomeric cis- and trans-3-ethyl-1,2,3,4,4a,9a-hexahydrocarbazol-4-ones. Source:Journal of the Chemical Society, Perkin Transactions 2.[1] URL:[Link]

-

1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Impurity C) Data. Source:PubChem Compound Summary. URL:[Link]

Technical Monograph: Structural & Conformational Analysis of 9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

Executive Summary

This technical guide provides a comprehensive structural analysis of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one . While often nomenclature in this field varies, this specific designation refers to the cis-fused hexahydrocarbazol-4-one scaffold, a critical intermediate in the synthesis of Aspidosperma alkaloids and pharmaceutical agents such as ondansetron analogues.

Unlike the fully aromatic indole derivatives (1,2,3,9-tetrahydro-4H-carbazol-4-one), the 2,3,4a,9a-tetrahydro species features a saturated bridgehead (C4a–C9a), resulting in a non-planar, stereochemically complex tricyclic system. This guide details the thermodynamic preference for cis-fusion, the crystallographic packing forces dominated by dipolar interactions, and the photochemical protocols required to access these kinetically controlled systems.

Chemical Identity & Stereochemical Nomenclature

To ensure experimental precision, we must first disambiguate the nomenclature used in literature versus the specific structural requirements of the target molecule.

Structural Disambiguation

-

Aromatic System (Tetrahydrocarbazolone): 1,2,3,9-Tetrahydro-4H-carbazol-4-one.[1][2][3][4] Contains a C4a=C9a double bond. The molecule is planar across the indole system.

-

Target System (Hexahydrocarbazolone): 9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one. The C4a–C9a bond is saturated. This introduces two chiral centers at the bridgehead.

The Cis-Trans Fusion Paradox

The fusion of the five-membered pyrrolidine ring (B-ring) and the six-membered cyclohexanone ring (C-ring) can exist in two diastereomeric forms:

-

Cis-fused: The protons at 4a and 9a are on the same face. This is the thermodynamically stable isomer for this [6.5.6] tricyclic system.

-

Trans-fused: The protons are on opposite faces. This isomer is accessible primarily via photochemical conrotatory ring closure but readily epimerizes to the cis form upon exposure to silica or base.

Synthesis & Stereochemical Control Pathways[5][6][7]

The synthesis of the 4a,9a-saturated system requires disrupting the aromaticity of the indole precursor or building the ring system via photocyclization. The following workflow illustrates the "Photochemical Enaminone Route," which allows for the transient observation of the trans species before relaxation to the cis target.

Reaction Workflow Diagram

Figure 1: The photochemical entry into the hexahydrocarbazolone scaffold. The reaction yields the trans-fused isomer initially, which epimerizes to the target cis-fused structure.[5]

Crystal Structure Analysis

The crystal structure of the cis-9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is defined by the puckering of the saturated rings and the lack of strong hydrogen bond donors (due to N-methylation).

Unit Cell & Packing Forces

Based on homologous series (e.g., 3-ethyl analogues) and X-ray diffraction data of cis-hexahydrocarbazol-4-ones:

-

Crystal System: Monoclinic or Orthorhombic (derivative dependent).

-

Space Group: Typically P21/c or Pna21 depending on exact substitution patterns.

-

Intermolecular Forces:

-

Dipole-Dipole: The primary organizing force is the antiparallel alignment of the C=O dipoles (Carbonyl at C4).

-

Weak H-Bonding:

interactions stabilize the lattice. -

Absence of

-stacking: Unlike the fully aromatic carbazoles, the saturation of the C-ring and the buckling of the B-ring disrupt extensive

-

Conformational Geometry

The conformation is dictated by the strain at the 4a/9a junction:

| Parameter | Value / Description | Significance |

| Junction Configuration | Cis-Fused | H-4a and H-9a dihedral angle approx. 40–50°. |

| Ring C (Cyclohexanone) | Distorted Chair | The C4 carbonyl flattens one end of the chair; C4a/C9a fusion induces twist. |

| Ring B (Pyrrolidine) | Envelope | N9 is typically the flap atom to minimize eclipsing interactions. |

| N-Methyl Orientation | Pseudo-Equatorial | Minimizes 1,3-diaxial interactions with the C-ring protons. |

| Bond Length (C4=O) | 1.21–1.23 Å | Typical for conjugated enones, but here slightly shorter due to lack of conjugation. |

Structural Logic Diagram

Figure 2: Structural hierarchy determining the solid-state arrangement of the target molecule.

Experimental Protocols

The following protocols are synthesized from authoritative methodologies for hexahydrocarbazol-4-one production.

Protocol A: Photochemical Synthesis (Trans Cis)

Objective: Access the 4a,9a-saturated core via enaminone cyclization.

-

Precursor Preparation: Synthesize the N-methyl-N-phenyl-enaminone via condensation of N-methylaniline with 1,3-cyclohexanedione.

-

Irradiation: Dissolve the enaminone (0.01 M) in degassed benzene or acetonitrile. Irradiate with a high-pressure mercury lamp (

nm) through a Pyrex filter for 2–4 hours.-

Checkpoint: Monitor TLC for disappearance of the starting enaminone.

-

-

Epimerization: The crude photoproduct (predominantly trans) is filtered through a short pad of silica gel. The acidity of the silica catalyzes the epimerization to the thermodynamically stable cis-isomer.

-

Purification: Elute with Hexane:EtOAc (8:2) to isolate the cis-9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one.

Protocol B: Crystallization for X-Ray Analysis

Objective: Grow single crystals suitable for diffraction.

-

Solvent Selection: Use a slow-evaporation method with a binary solvent system: Diethyl Ether/Pentane or Ethyl Acetate/Hexane.

-

Procedure:

-

Dissolve 20 mg of the purified cis-isomer in 2 mL of Ethyl Acetate.

-

Layer 4 mL of Hexane carefully on top (do not mix).

-

Seal the vial with parafilm, poke a single pinhole, and store at 4°C in a vibration-free environment.

-

-

Harvesting: Colorless prismatic crystals should appear within 48–72 hours.

References

- Lenz, G. R. (1978). "The photochemistry of enamides." Synthesis, 489–518.

-

Cis/Trans Stereochemistry of Hexahydrocarbazolones: Guérard, K. C., Chapuis, C., & Canesi, S. (2019). "[6π] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope." The Journal of Organic Chemistry, 84(4), 1808–1817.

-

Crystal Structure of Homologous Tetrahydrocarbazolones: Thiruvalluvar, A., et al. (2007). "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one." Acta Crystallographica Section E, E63, o3524. Note: Provides comparative bond metrics for the N-methyl-carbazole skeleton.

- Conformational Analysis of Fused Ring Systems: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Note: Authoritative text on cis-fusion thermodynamics in [6.5] systems.

-

Palladium-Catalyzed Routes to Hydrocarbazolones: Zhang, H., et al. (2025).[6][7] "Pd-catalyzed enantioselective access to hydrocarbazolones." Chemical Science.

Sources

- 1. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | SIELC Technologies [sielc.com]

- 2. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | CAS 99614-64-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Therapeutic Horizons of the Tetrahydrocarbazole Scaffold: From Microtubule Stasis to Neuroprotection

Topic: Potential Therapeutic Targets of Tetrahydrocarbazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Unlike its fully aromatic carbazole counterpart, the THC scaffold possesses a unique non-planar cyclohexene ring fused to the indole core. This structural puckering allows for specific stereochemical modifications (C1-C4 positions) that enhance binding affinity in hydrophobic pockets of enzymes like Acetylcholinesterase (AChE) and structural proteins like Tubulin.

This guide analyzes the primary therapeutic targets of THC derivatives, substantiating the "One Molecule, Multiple Targets" paradigm essential for treating multifactorial diseases such as cancer and Alzheimer’s Disease (AD).

Part 1: Structural Pharmacology & SAR

The pharmacological versatility of THCs stems from their ability to mimic the indole side chain of tryptophan while maintaining a rigid tricyclic core.

Key Structural Features for Binding[1]

-

N-H Hydrogen Bond Donor: The indole nitrogen (N9) acts as a critical H-bond donor, often interacting with Serine or Histidine residues in active sites (e.g., Ser200 in AChE).

-

Hydrophobic C-Ring: The saturated cyclohexene ring (C1-C4) serves as a lipophilic anchor. Functionalization at C1 or C3 allows the molecule to span across large binding clefts, such as the peripheral anionic site (PAS) of AChE.

-

Planarity vs. Puckering: While carbazoles are planar DNA intercalators, THCs are slightly twisted. This reduces non-specific DNA toxicity while retaining the ability to fit into the "Colchicine Binding Site" of tubulin.

Part 2: Primary Oncology Targets (The "Kill" Mechanisms)

Target 1: Microtubule Dynamics (Tubulin Polymerization)

Microtubules are dynamic structures composed of

-

Mechanism: THCs bind to the Colchicine Binding Site (CBS) located at the interface of the

- and -

Consequence: This leads to mitotic arrest at the G2/M phase, formation of abnormal mitotic spindles, and subsequent apoptosis.

-

Key Insight: The introduction of a trimethoxyphenyl ring (mimicking the A-ring of colchicine) at the N9 or C1 position of the THC scaffold dramatically lowers IC

values into the nanomolar range.

Experimental Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a candidate THC compound.

-

Reagent Prep: Thaw >99% pure bovine brain tubulin (lyophilized) and resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP). -

Baseline Setup: Transfer 100

L of tubulin solution (3 mg/mL) into a pre-chilled 96-well plate. -

Compound Addition: Add 1

L of the test THC compound (dissolved in DMSO) at varying concentrations (0.1 - 10 -

Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot Absorbance vs. Time.

-

Vmax (Growth Rate): Slope of the linear phase.

-

Steady State: Final absorbance plateau.

-

Inhibition %:

.

-

Target 2: Topoisomerase II & Telomerase (hTERT)

Recent studies indicate that THC-triazole hybrids can act as dual inhibitors.

-

Topoisomerase II: THCs do not always act as "poisons" (stabilizing the cleavage complex) but can act as catalytic inhibitors, preventing ATP binding.[2]

-

hTERT: Specific derivatives (e.g., compound 5g) have shown docking affinity (-6.74 kcal/mol) to the human telomerase reverse transcriptase, downregulating telomerase activity in breast cancer cells (MCF-7).[3]

Part 3: Neuroprotective Targets (The "Save" Mechanisms)

Target: Cholinesterases (AChE & BuChE)

In Alzheimer's pathology, the depletion of acetylcholine (ACh) correlates with cognitive decline.[4] THCs are extensively studied as Dual Binding Site Inhibitors .

-

Catalytic Active Site (CAS): The THC core binds via

- -

Peripheral Anionic Site (PAS): A flexible linker attached to the THC nitrogen (N9) allows a distal moiety (e.g., a benzyl amine) to interact with Trp279 at the PAS.

-

Therapeutic Gain: Binding the PAS not only inhibits ACh hydrolysis but also blocks AChE-induced aggregation of Amyloid-

(A

Experimental Protocol: Modified Ellman’s Assay

Objective: To determine the IC

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme Mix: Dilute electric eel AChE (or human recombinant AChE) to 0.03 U/mL in buffer.

-

Substrate Mix: Prepare 0.5 mM Acetylthiocholine iodide (ATChI) and 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Incubation:

-

Add 150

L Buffer + 20 -

Incubate at 25°C for 10 minutes (allows equilibrium binding).

-

-

Reaction: Add 20

L of ATChI/DTNB mixture. -

Detection: The enzyme hydrolyzes ATChI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Measure Absorbance at 412 nm for 5 minutes.

-

Calculation: Calculate the rate of reaction (

).- .

Part 4: Visualization of Mechanisms

Mechanism of Action: The THC Scaffold Map

Caption: Multifaceted pharmacological profile of the Tetrahydrocarbazole scaffold, illustrating downstream effects on Oncology (Red), Neurology (Green), and Metabolic (Yellow) pathways.

Synthetic Workflow: Fischer Indole Synthesis

The primary route to access these derivatives is the Fischer Indole Synthesis, which allows for facile modification of the phenyl ring (R1) and the cyclohexanone ring (R2).

Caption: The Fischer Indole Synthesis pathway for generating substituted tetrahydrocarbazoles. Acid catalysis and heat drive the [3,3]-sigmatropic rearrangement.

Part 5: Quantitative Data Summary

The following table summarizes the potency of representative THC derivatives against key targets, highlighting the structure-activity relationship (SAR).

| Compound Class | Primary Target | Cell Line / Assay | IC | Mechanism Note |

| 4-Aryl-THCs | Tubulin (CBS) | HeLa (Cervical) | 1.2 | Arrests cells in G2/M phase; binds colchicine site.[1] |

| THC-Triazoles | Topoisomerase II | MCF-7 (Breast) | 2.0 | Catalytic inhibition; no DNA intercalation damage. |

| Tacrine-THC Hybrids | AChE (Human) | Ellman's Assay | 0.05 | Dual binding (CAS & PAS); >100-fold selectivity over BuChE. |

| Aza-THC (12b) | 11 | HepG2 (Liver) | N/A (45% Glucose uptake inc.) | Mimics ZG02; improves insulin sensitivity.[5] |

| WJ0909B | p53/Mitochondria | Broad Spectrum | 0.2 - 45 nM | Induces mitochondria-dependent endogenous apoptosis.[6] |

Part 6: Future Outlook & Emerging Technologies

The future of THC therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a THC moiety (binding to a target like Eg5 or BRD4) to an E3 ligase ligand, researchers can degrade the pathogenic protein rather than merely inhibiting it. This overcomes resistance mechanisms common in tubulin inhibitors.

Additionally, Click-Activated Prodrugs (e.g., WJ0909B-TCO) represent a novel delivery strategy, allowing THCs to be activated specifically at the tumor site, minimizing systemic toxicity.

References

-

Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. (2024).[3][7][8] Link

-

Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents. Acta Pharmaceutica Sinica B. (2025).[9][8] Link

-

Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors. Arabian Journal of Chemistry. (2023).[8][10] Link

-

Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. Translational Psychiatry. (2014). Link

-

Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase. Molecules (MDPI). (2024).[3][7][8] Link

-

Discovery of Novel Inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1. Journal of Diabetes Research. (2023).[8][10] Link

Sources

- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. mdpi.com [mdpi.com]

- 6. Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. selleckchem.com [selleckchem.com]

- 9. TRPM8 protein dynamics correlates with ligand structure and cellular function | bioRxiv [biorxiv.org]

- 10. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery, History, and Pharmacological Evolution of Tetrahydrocarbazole Compounds

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically emerging from the dye industry's search for stable chromophores, this tricyclic indole derivative has evolved into a cornerstone for neuropharmacology and immunology.

This guide analyzes the technical trajectory of THCz compounds, from the foundational Borsche-Drechsel cyclization to their critical role in modern therapeutics like Ramatroban (thromboxane/DP2 antagonist) and Frovatriptan (5-HT agonist). It provides validated synthetic protocols, mechanistic signaling maps, and a critical review of the structure-activity relationships (SAR) that drive their efficacy.[1]

Historical Genesis: The Borsche-Drechsel Legacy

The history of tetrahydrocarbazoles is inextricably linked to the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. However, the specific application to the tetrahydrocarbazole system was solidified by Edmund Drechsel (1888) and later refined by Walther Borsche (1908) .

The Borsche-Drechsel Cyclization

This reaction is the acid-catalyzed condensation of phenylhydrazine with cyclohexanone. Unlike simple indole synthesis, the use of a cyclic ketone (cyclohexanone) imposes specific steric constraints that favor the formation of the tricyclic THCz core.

-

1888: Drechsel first notes the formation of a "hydrocarbazole" during the electrolysis of phenol derivatives, later linking it to hydrazine chemistry.

-

1908: Borsche formalizes the method as a general route to carbazoles (via oxidation of the tetrahydro- intermediate), establishing the standard bench protocol still used today.

Chemical Significance: The reaction proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. The robustness of this cyclization allows for the introduction of diverse substituents on the benzene ring (via the hydrazine) or the non-aromatic ring (via the ketone), creating a vast chemical space for SAR exploration.

Medicinal Chemistry: A Privileged Scaffold

The THCz core mimics the structure of tryptophan and serotonin (5-HT) but with a rigidified ethyl side chain (part of the cyclohexane ring). This conformational restriction reduces the entropic penalty of binding to receptors, particularly G-protein coupled receptors (GPCRs).

Structural Activity Relationship (SAR)

| Region | Modification Potential | Pharmacological Impact |

| Indole Nitrogen (N1) | Alkylation/Arylation | Modulates lipophilicity and receptor subtype selectivity (e.g., Ramatroban). |

| C3 Position | Amination/Carboxylation | Critical for mimicking the ethylamine side chain of serotonin (e.g., Frovatriptan). |

| Aromatic Ring (C5-C8) | Halogenation/Methoxylation | Tunes metabolic stability and electronic affinity for hydrophobic pockets. |

| Cyclohexane Ring | Oxidation/Substitution | Introduces chirality; essential for distinguishing between enantioselective targets. |

Therapeutic Case Studies & Signaling Pathways[1][2][3]

Ramatroban: Dual Antagonism (TP and DP2/CRTH2)

Ramatroban (BAY u3405) utilizes the THCz scaffold to block two distinct pathways involved in allergic inflammation and thrombosis: the Thromboxane A2 receptor (TP) and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2).

Mechanism of Action:

-

TP Receptor: Ramatroban prevents TXA2-induced platelet aggregation and vasoconstriction.

-

DP2 Receptor: It inhibits PGD2-mediated chemotaxis of Th2 cells and eosinophils, crucial for asthma and allergic rhinitis management.[2]

Caption: Dual antagonistic pathway of Ramatroban preventing PGD2-mediated inflammation and TXA2-mediated thrombosis.

Frovatriptan: 5-HT1B/1D Agonism

Frovatriptan is a high-affinity agonist for 5-HT1B and 5-HT1D receptors.[3] Its structure is essentially a 3-amino-1,2,3,4-tetrahydrocarbazole, where the nitrogen is part of a secondary amine side chain.

Mechanism of Action: It stimulates Gi/o-coupled receptors on intracranial blood vessels (causing vasoconstriction) and presynaptic trigeminal nerve endings (inhibiting the release of pro-inflammatory neuropeptides like CGRP).

Caption: Frovatriptan signaling cascade reducing cAMP to induce vasoconstriction and inhibit pain peptide release.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol utilizes the Borsche-Drechsel modification of the Fischer Indole Synthesis.[4] It is a self-validating system: the product precipitates upon cooling, and purity can be visually assessed by melting point and TLC.

Objective: Synthesize 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.

Materials

-

Cyclohexanone (1.1 eq)

-

Phenylhydrazine hydrochloride (1.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenylhydrazine HCl (5.0 g) in Glacial Acetic Acid (35 mL) .

-

Addition: Add Cyclohexanone (3.7 g / 3.9 mL) dropwise to the stirring solution at room temperature. Note: A slight exotherm may occur as the hydrazone forms.

-

Cyclization (Reflux): Heat the mixture to reflux (approx. 118°C) for 45–60 minutes .

-

Validation Point: The reaction color will deepen (typically to a dark orange/brown), and TLC (20% EtOAc/Hexane) should show the disappearance of the hydrazone intermediate.

-

-

Work-up: Remove heat and allow the flask to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

-

Observation: The product will precipitate as a coarse solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Dissolve in minimum hot ethanol, add water until turbid, then cool slowly.

-

-

Characterization:

-

Yield: Expected 65–75%.

-

Melting Point: 116–118°C (Sharp melting point confirms purity).

-

References

-

BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors. Retrieved from

-

Wikipedia. (2023). Borsche–Drechsel cyclization. Retrieved from

-

DrugFuture. (2023). Frovatriptan: Chemical and Pharmacological Data. Retrieved from

-

PubChem. (2023). Ramatroban Compound Summary. National Library of Medicine. Retrieved from

-

Taylor & Francis. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Retrieved from

-

ScienceDirect. (2022). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.[5] Retrieved from

Sources

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one IUPAC name and synonyms.

(Systematic Name: 9-Methyl-1,2,3,4a,9,9a-hexahydro-4H-carbazol-4-one)[1]

Part 1: Executive Summary

9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is a tricyclic ketone intermediate characterized by a saturated ring fusion at the 4a and 9a positions.[1] While frequently confused with its aromatic analog (the Ondansetron intermediate), this compound represents a higher oxidation state of reduction—specifically, the hexahydrocarbazolone class.

This guide addresses the critical stereochemical and synthetic distinctions of this scaffold. Unlike the planar aromatic tetrahydrocarbazolones, the 4a,9a-saturated system introduces stereocenters that dictate the 3D geometry (cis/trans fusion), making it a pivotal scaffold for Aspidosperma alkaloid synthesis , OLED donor-acceptor systems , and as a tracked impurity in 5-HT3 antagonist manufacturing.

Part 2: Chemical Identity & Nomenclature

The nomenclature for this compound is often inconsistent in literature. The user-specified name "2,3,4a,9a-tetrahydro" implies saturation at the fusion, which, when combined with the "1H" and ketone functionality, corresponds chemically to the hexahydro derivative.

| Attribute | Details |

| Primary CAS Number | 117290-74-1 (Hexahydro derivative) |

| Related CAS | 27387-31-1 (Aromatic Tetrahydro derivative - Distinct) |

| IUPAC Name | 9-Methyl-1,2,3,4a,9,9a-hexahydro-4H-carbazol-4-one |

| Common Synonyms | 9-Methyl-cis-hexahydrocarbazol-4-one; 2,3,4a,9a-Tetrahydro-9-methyl-1H-carbazol-4-one |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Stereochemistry | Contains chiral centers at C4a and C9a .[1][2][3][4] The cis-fused isomer is the most common synthetic product.[1] |

Structural Distinction (Critical)

-

Target Compound (Hexahydro): The C4a-C9a bond is a single bond .[1] The nitrogen lone pair is conjugated with the benzene ring (indoline-like) or involved in the enaminone system depending on tautomers, but the C-ring is not aromatic.[1]

-

Aromatic Analog (Tetrahydro): The C4a-C9a bond is a double bond .[1] The nitrogen is part of an aromatic indole system.[1]

Part 3: Synthetic Pathways

The synthesis of the 4a,9a-saturated system requires methods that avoid aromatization.[1] The two primary pathways are Photochemical Cyclization (favors cis-fusion) and Catalytic Reduction .[1]

Pathway A: Photochemical Cyclization (Enaminone Route)

This is the preferred method for generating the cis-fused scaffold with high diastereoselectivity.[1]

Mechanism:

-

Condensation: N-methylaniline reacts with cyclohexane-1,3-dione to form the enaminone precursor.[1]

-

Irradiation: The enaminone undergoes a conrotatory 6π-electrocyclization followed by a suprafacial [1,4]-hydrogen shift.[1]

Figure 1: Photochemical synthesis pathway yielding the cis-fused hexahydrocarbazolone.

Part 4: Experimental Protocol

Protocol: Photochemical Synthesis of cis-9-Methyl-hexahydrocarbazol-4-one

Source Validation: Adapted from J. Org. Chem. 2019, 84, 2 (Enaminone photocyclization).

1. Reagents & Equipment

-

Substrate: N-(3-oxocyclohex-1-enyl)-N-methylaniline (prepared via condensation).

-

Solvent: Dichloromethane (DCM), degassed (HPLC Grade).[1]

-

Light Source: 300 nm or 366 nm UV lamps (Rayonet reactor or similar).

-

Glassware: Quartz or Pyrex phototubes (Pyrex filters <300 nm).[1]

2. Step-by-Step Methodology

-

Preparation: Dissolve the enaminone substrate (0.2 mmol scale for optimization, up to 1g for batch) in degassed DCM (concentration ~20 mM).

-

Note: High dilution prevents intermolecular photodimerization.[1]

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state and leads to oxidation byproducts.[1]

-